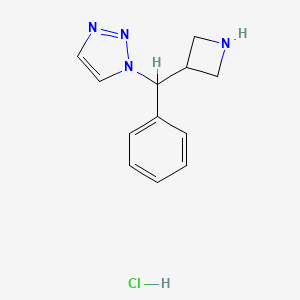
1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride
Descripción general
Descripción
1-(azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4 and its molecular weight is 250.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Azetidin-3-yl(phenyl)methyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound featuring both an azetidine ring and a triazole moiety. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The compound's ability to interact with various biological targets positions it as a promising candidate for drug development.
- Molecular Formula : C12H15ClN4
- Molecular Weight : 250.73 g/mol
- CAS Number : 1823402-32-9
- IUPAC Name : 1-(azetidin-3-yl)-4-phenyltriazole hydrochloride
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential in multiple therapeutic areas:
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of key enzymes or disruption of bacterial cell wall synthesis.
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 2 |
| Escherichia coli | Moderate inhibition | 16 |
| Candida albicans | Antifungal activity | 8 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated its cytotoxic effects on hepatocellular carcinoma (HepG2) cells, with a selectivity index suggesting reduced toxicity compared to traditional chemotherapeutics.
The biological activity of this compound is attributed to its ability to bind to specific biological targets. Interaction studies have shown that the compound can inhibit enzymes involved in critical metabolic pathways essential for cancer cell survival. This inhibition leads to apoptosis and cell cycle arrest in cancer cells.
Structure–Activity Relationships (SAR)
The structure–activity relationship studies reveal that modifications on the phenyl ring significantly influence the compound's biological activity. Substituents capable of forming hydrogen bonds with conserved regions of target proteins enhance the compound's efficacy.
Case Studies
Several case studies have examined the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways, suggesting a potential for further development as an anticancer agent.
- Antimicrobial Efficacy Study : In vitro testing against a panel of bacterial strains showed that the compound exhibited potent antibacterial activity, particularly against multidrug-resistant strains.
Propiedades
IUPAC Name |
1-[azetidin-3-yl(phenyl)methyl]triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-7-6-14-15-16;/h1-7,11-13H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFCAIACQLHGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=C2)N3C=CN=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















